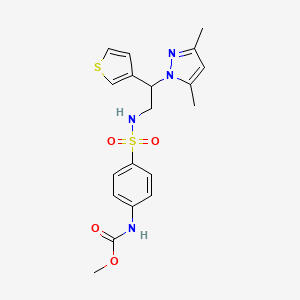
methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Evaluation
A study by Azab et al. (2013) focuses on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. The research demonstrates the precursor's reactivity in producing various derivatives with significant antibacterial activities, highlighting the potential of these compounds in medical applications as antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Structural and Theoretical Investigations
Viveka et al. (2016) conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant derivative. Through detailed spectral, structural, and theoretical analysis, including DFT and TD-DFT methods, the study offers insights into the compound's electronic structure and potential applications in pharmaceuticals (S. Viveka, G. Vasantha, Dinesha, S. Naveen, N. K. Lokanath, G. K. Nagaraja, 2016).
Heterocyclic Synthesis with Ethyl α-Compounds
Research by Mohareb et al. (2004) delves into the synthesis of pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. This study underscores the versatility of these compounds in generating a wide range of heterocyclic derivatives, indicating their broad utility in chemical synthesis and potential pharmaceutical applications (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004).
Potential Insecticides: Carbamic Esters
The work by Kay et al. (1970) explores the synthesis of 4-alkylthio-2-pyrazolin-5-ones and their conversion into methyl- and dimethyl-carbamic esters, investigating their potential as insecticides. This study provides foundational knowledge on the chemical modifications of pyrazolones for developing new insecticidal compounds (I. Kay, D. Lovejoy, S. Glue, 1970).
Antimitotic Agents and Chiral Isomers
Research by Temple and Rener (1992) on the synthesis and biological activity of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, shows differential activity between S- and R-isomers in biological systems. This study contributes to understanding the importance of stereochemistry in the biological activity of compounds, potentially guiding the development of more effective antimitotic agents (C. Temple, G. Rener, 1992).
properties
IUPAC Name |
methyl N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-13-10-14(2)23(22-13)18(15-8-9-28-12-15)11-20-29(25,26)17-6-4-16(5-7-17)21-19(24)27-3/h4-10,12,18,20H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSAJYPAINUONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

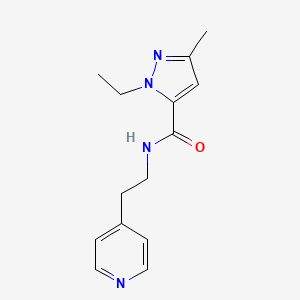
![2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2970825.png)
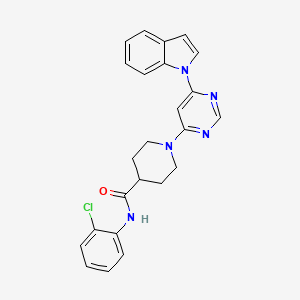
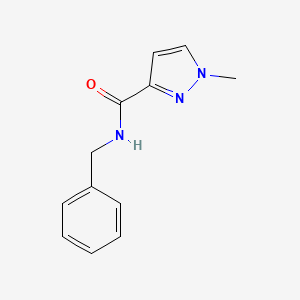

![N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2970836.png)
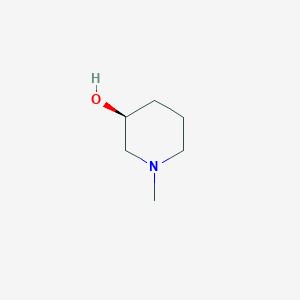
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970838.png)
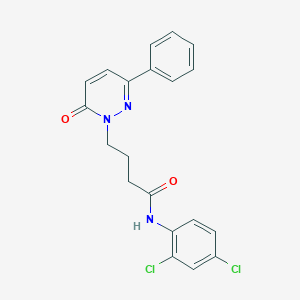


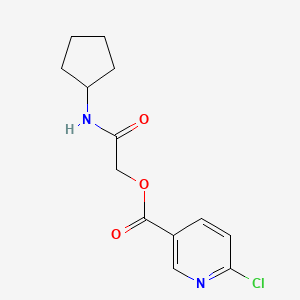

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)